molecular formula C8H24Si4 B14757056 CID 15254708

CID 15254708

Katalognummer: B14757056
Molekulargewicht: 232.62 g/mol
InChI-Schlüssel: VRMHDSFXLPNGEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 15254708” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 15254708 involves specific organic reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation might involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under specific conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Analyse Chemischer Reaktionen

Types of Reactions: CID 15254708 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted products .

Wissenschaftliche Forschungsanwendungen

CID 15254708 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CID 15254708 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the compound’s structure and the biological system it is applied to. Detailed studies on its mechanism of action would involve molecular docking, pharmacodynamics, and experimental validation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 15254708 can be identified using databases like PubChem, which provide information on structurally related molecules. These similar compounds might share common functional groups or structural motifs .

Uniqueness: this compound stands out due to its unique chemical structure and properties, which differentiate it from other similar compounds. This uniqueness can be attributed to specific functional groups, stereochemistry, or other molecular features that confer distinct reactivity and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study

Eigenschaften

Molekularformel

C8H24Si4

Molekulargewicht

232.62 g/mol

InChI

InChI=1S/C8H24Si4/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3

InChI-Schlüssel

VRMHDSFXLPNGEA-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)[Si](C)(C)[Si](C)(C)[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.